molecular formula C6H12O3 B12271747 2,2-Dimethoxycyclobutan-1-ol

2,2-Dimethoxycyclobutan-1-ol

Cat. No.: B12271747
M. Wt: 132.16 g/mol
InChI Key: AGUUATVSVNTRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethoxycyclobutan-1-ol is an organic compound with the molecular formula C₆H₁₂O₃. It is a cyclobutane derivative featuring two methoxy groups and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethoxyethylmagnesium bromide with ethylene oxide, followed by acidic workup to yield the desired cyclobutanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxycyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclobutane derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanols with different substituents.

Scientific Research Applications

2,2-Dimethoxycyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methoxy and hydroxyl groups, which can participate in hydrogen bonding and other interactions. These interactions can modulate the compound’s behavior in chemical and biological systems, affecting its overall activity and efficacy.

Comparison with Similar Compounds

    2,2-Dimethoxycyclobutane: Lacks the hydroxyl group, resulting in different reactivity and applications.

    Cyclobutanol: Contains a hydroxyl group but lacks the methoxy groups, leading to distinct chemical properties.

    2,2-Dimethoxyethanol: Features a similar methoxy substitution but with an ethyl backbone instead of a cyclobutane ring.

Uniqueness: 2,2-Dimethoxycyclobutan-1-ol is unique due to its combination of methoxy and hydroxyl groups on a cyclobutane ring. This structure imparts specific reactivity and properties that are valuable in various chemical and biological applications.

Properties

IUPAC Name

2,2-dimethoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-6(9-2)4-3-5(6)7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUUATVSVNTRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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